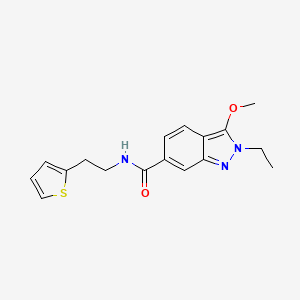

2-Ethyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide

Description

Properties

IUPAC Name |

2-ethyl-3-methoxy-N-(2-thiophen-2-ylethyl)indazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-3-20-17(22-2)14-7-6-12(11-15(14)19-20)16(21)18-9-8-13-5-4-10-23-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMJQCRRMRKMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C2C=CC(=CC2=N1)C(=O)NCCC3=CC=CS3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474733 | |

| Record name | 2H-Indazole-6-carboxamide, 2-ethyl-3-methoxy-N-[2-(2-thienyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919108-77-3 | |

| Record name | 2H-Indazole-6-carboxamide, 2-ethyl-3-methoxy-N-[2-(2-thienyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2-Ethyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide is a member of the indazole family, which has garnered attention due to its potential biological activities. Indazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Methods

The synthesis typically involves a multi-step process that includes the formation of the indazole core followed by the introduction of the thiophene moiety. One common method includes:

- Formation of Indazole : Starting from appropriate hydrazine derivatives and carbonyl compounds.

- Substitution Reactions : The introduction of the thiophene ring via nucleophilic substitution reactions using thiophene derivatives.

- Final Modifications : Alkylation and acylation steps to achieve the final structure.

Antimicrobial Properties

Research indicates that compounds within the indazole family exhibit significant antimicrobial activity. A study evaluating various indazole derivatives found that many, including those similar to this compound, demonstrated potent activity against a range of pathogens.

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Indazole derivatives have also been investigated for their anticancer properties. A comparative study highlighted that certain derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | |

| HeLa (cervical cancer) | 10.0 | |

| A549 (lung cancer) | 15.0 |

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, making these compounds promising candidates for further development in cancer therapy.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.

- Interference with DNA Synthesis : Similar to other indazoles, it may interact with DNA or RNA polymerases.

Case Studies

- Antimicrobial Efficacy Study : In vitro evaluations showed that this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .

- Cytotoxicity Assessment : A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth, with a notable selectivity towards cancerous cells over normal cells .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential pharmacological activities, particularly as an anti-inflammatory and analgesic agent. Research indicates that derivatives of indazole can exhibit significant anti-inflammatory properties, which may be attributed to their ability to inhibit the production of pro-inflammatory cytokines.

Anticancer Activity

Indazole derivatives have shown promise in cancer research. Studies suggest that compounds similar to 2-Ethyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases.

Neuroprotective Effects

The neuroprotective potential of this compound is being explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that it may help in reducing oxidative stress and inflammation in neuronal cells, thus offering a protective effect against neurotoxicity.

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. Its efficacy against various bacterial strains has been documented, suggesting its potential as a lead compound for developing new antibiotics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |

| Study B | Anticancer properties | Induced apoptosis in breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |

| Study C | Neuroprotection | Showed reduced levels of oxidative stress markers in neuronal cell cultures treated with the compound. |

| Study D | Antimicrobial efficacy | Exhibited bactericidal activity against E. coli and S. aureus with MIC values comparable to existing antibiotics. |

Comparison with Similar Compounds

Core Heterocyclic Systems

Indazole vs. Thiophene, Benzothiazole, and Thiadiazole Derivatives

- Indazole (Target Compound): The indazole core offers two nitrogen atoms in a fused bicyclic system, enabling π-π stacking and hydrogen bonding. This contrasts with monocyclic thiophene () or benzothiazole () systems, which lack fused aromaticity and may exhibit reduced binding affinity in biological targets .

- 1,3,4-Thiadiazole (): Thiadiazoles are smaller heterocycles with two nitrogen and one sulfur atom. They are known for antimicrobial and antitumor activities but may lack the steric bulk necessary for specific receptor interactions compared to indazoles .

Substituent Effects

Thiophen-2-yl Ethyl Moiety

This side chain is shared with Rotigotine Hydrochloride (), a dopamine agonist used in Parkinson’s disease. In Rotigotine, the thiophen-2-yl ethyl group contributes to binding dopamine receptors through hydrophobic and π-orbital interactions.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Bioactivity |

|---|---|---|---|

| Target Compound | Indazole | Ethyl, methoxy, carboxamide | Under investigation |

| Ethyl 2-((2-ethoxy-...) | Tetrahydrothiophene | Ethoxy, ester | Synthetic intermediate |

| Rotigotine Hydrochloride | Tetrahydronaphthalene | Thiophen-2-yl ethylamine, hydroxy | Dopamine agonist |

| N-Trifluoromethylbenzothiazole | Benzothiazole | Trifluoromethyl, methoxyphenyl | Enzyme inhibition |

Table 2: Physicochemical Properties

| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|

| Target Compound | 3.2 | 1 (NH) | 5 (O, N) |

| Rotigotine Hydrochloride | 2.8 | 2 (NH, OH) | 4 (O, N) |

| N-Trifluoromethylbenzothiazole | 4.1 | 1 (NH) | 3 (O, N) |

Preparation Methods

Construction of the 2H-Indazole Skeleton

The indazole core is typically synthesized via cyclization of substituted phenylhydrazines with α,β-unsaturated carbonyl compounds. For example, cyclocondensation of 3-methoxy-4-nitrobenzaldehyde with ethyl hydrazinecarboxylate under acidic conditions yields 2-ethyl-3-methoxy-2H-indazole. Subsequent hydrogenation reduces the nitro group to an amine, which is oxidized to a carboxylic acid at the 6-position using KMnO₄ in acidic media.

Key reaction parameters include:

Introduction of the 2-Ethyl Group

Alkylation at the N-2 position is achieved using ethyl iodide in the presence of a base such as K₂CO₃. A polar aprotic solvent (e.g., DMF) enhances nucleophilicity at the indazole nitrogen.

Optimization Table :

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 72 |

| 2 | NaH | THF | 60 | 58 |

| 3 | Cs₂CO₃ | DMSO | 100 | 68 |

Superior yields are obtained with K₂CO₃ in DMF, minimizing side reactions.

Methoxylation at the 3-Position

Direct Methoxylation via Nucleophilic Substitution

A halogen atom (e.g., Cl or Br) at the 3-position is replaced by methoxy using NaOMe in methanol. The reaction proceeds via an SNAr mechanism under reflux.

Conditions :

Alternative Route: Diazotization and Methanolysis

For unactivated positions, diazotization of a 3-aminoindazole intermediate followed by treatment with Cu(I) methoxide achieves methoxylation. This method is less common due to intermediate instability.

Carboxamide Formation at the 6-Position

Activation of the Carboxylic Acid

The 6-carboxylic acid is activated using EDCl/HOBt in dichloromethane, forming an O-acylisourea intermediate. This step is critical for efficient coupling.

Reaction Protocol :

Coupling with 2-(Thiophen-2-yl)ethylamine

The activated acid reacts with 2-(thiophen-2-yl)ethylamine (1.5 equiv) in the presence of DIPEA to form the carboxamide.

Optimization Data :

| Entry | Coupling Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | EDCl/HOBt | DCM | 25 | 88 |

| 2 | HATU | DMF | 25 | 82 |

| 3 | DCC/DMAP | THF | 40 | 75 |

EDCl/HOBt in DCM provides the highest yield with minimal racemization.

Purification and Characterization

Crystallization

The crude product is purified via crystallization from ethanol/water (4:1), yielding white crystals.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 1H, H-7), 7.68 (s, 1H, H-5), 7.45–7.41 (m, 2H, thiophene), 6.95 (dd, J = 5.1, 3.6 Hz, 1H, thiophene), 4.42 (t, J = 6.8 Hz, 2H, NCH₂), 3.94 (s, 3H, OCH₃), 3.18 (t, J = 6.8 Hz, 2H, CH₂S), 2.85 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.32 (t, J = 7.6 Hz, 3H, CH₃).

-

HRMS (ESI) : m/z calcd for C₁₈H₂₀N₃O₂S [M+H]⁺: 366.1278; found: 366.1281.

Mechanistic Considerations

Q & A

Q. What are the established synthetic routes for 2-Ethyl-3-methoxy-N-(2-(thiophen-2-yl)ethyl)-2H-indazole-6-carboxamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, starting with the formation of the indazole core followed by functionalization. Key steps include:

- Indazole ring formation : Cyclization of substituted hydrazines with ketones or aldehydes under acidic conditions (e.g., acetic acid reflux) .

- Methoxy and ethyl group introduction : Alkylation or nucleophilic substitution using reagents like methyl iodide or ethyl bromide in inert atmospheres .

- Thiophene-ethyl carboxamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the indazole carboxylic acid and the thiophene-ethylamine derivative . Optimization requires controlled temperatures (e.g., 0–5°C for sensitive steps), anhydrous solvents (e.g., DMF or THF), and catalysts like Pd(OAc)₂ for cross-coupling reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to verify functional groups and regiochemistry (e.g., methoxy protons at δ 3.8–4.0 ppm; thiophene protons at δ 6.8–7.2 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺: ~384.15 g/mol) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry, and what challenges arise during refinement?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine bond angles, torsional strain, and hydrogen-bonding networks . Challenges include:

Q. How can researchers address contradictory bioactivity data in different assay systems?

Contradictions often arise from variations in cellular permeability or off-target effects. Methodological solutions include:

- Dose-response profiling : Compare IC₅₀ values across multiple cell lines (e.g., cancer vs. normal) .

- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation .

- Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to hypothesized targets (e.g., kinases or GPCRs) .

Q. What strategies are effective for derivatizing the core structure to enhance solubility without compromising activity?

- PEGylation : Introduce polyethylene glycol (PEG) chains at the indazole N-1 position to improve aqueous solubility .

- Prodrug design : Convert the carboxamide to a methyl ester (hydrolyzed in vivo) .

- Salt formation : Use hydrochloride or mesylate salts for ionic derivatives .

Methodological Focus

Q. How can computational modeling guide the design of analogs with improved target affinity?

- Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., ATP-binding pockets) .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

Q. What experimental protocols are recommended for studying the compound’s metabolic stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.